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Compound of Interest

Compound Name: PU141

Cat. No.: B610336 Get Quote

This guide provides a detailed, data-driven comparison of two widely used histone

acetyltransferase (HAT) inhibitors, PU141 and C646. Both compounds are valuable tools for

studying the roles of the closely related transcriptional co-activators, p300 and CREB-binding

protein (CBP), in various biological processes, including gene regulation, cell proliferation, and

apoptosis. This document is intended for researchers, scientists, and drug development

professionals seeking to select the appropriate inhibitor for their experimental needs.

Overview and Mechanism of Action
PU141 and C646 are small molecule inhibitors that target the catalytic HAT domain of p300

and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by

acetylating histone and non-histone proteins. By inhibiting their activity, PU141 and C646 can

induce histone hypoacetylation, leading to the modulation of gene expression and subsequent

cellular effects.

PU141 is a pyridoisothiazolone-based HAT inhibitor that is selective for p300 and CBP.[1] It has

been shown to induce histone hypoacetylation and inhibit the growth of various cancer cell

lines.[1]

C646 is a well-characterized, competitive inhibitor of p300 with a reported Ki of 400 nM. It is

selective for p300 over other histone acetyltransferases.[2] C646 has been demonstrated to

induce cell cycle arrest, apoptosis, and autophagy in several cancer models.[2][3]
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Quantitative Performance Data
The following table summarizes the available quantitative data for PU141 and C646, providing

a basis for comparing their potency and cellular effects. It is important to note that a direct

head-to-head comparison of their enzymatic inhibition under identical assay conditions is not

readily available in the published literature.

Parameter PU141 C646
Reference
Compound (A-485)

Target p300/CBP p300 p300/CBP

Ki Not Reported 400 nM Not Reported

IC50 (enzymatic) Not Reported Not Reported 60 nM (for p300)

Cellular Potency

Micromolar

concentrations for

growth inhibition in

various cell lines[3]

10 µM inhibits growth

of melanoma and non-

small cell lung cancer

cell lines[3]

Not Reported

Observed Cellular

Effects

Induces histone

hypoacetylation;

Inhibits cancer cell

growth[3]

Induces cell cycle

arrest, apoptosis, and

autophagy; Reduces

histone H3 and H4

acetylation[2][4]

Potent and selective

inhibition of p300/CBP

catalytic activity[5]

Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to

characterize the activity of HAT inhibitors like PU141 and C646.

Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability based on the metabolic

activity of cells.

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of PU141 or C646

(typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control

(e.g., DMSO).

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Histone Acetylation Assay (Western Blot)
This protocol allows for the detection of changes in global histone acetylation levels.

Cell Treatment and Lysis: Treat cells with the desired concentrations of PU141 or C646 for a

specified time. Harvest the cells and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-

acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-

GAPDH) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced

chemiluminescence (ECL) substrate.
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Densitometry Analysis: Quantify the band intensities to determine the relative levels of

histone acetylation.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the

signaling pathway affected by PU141 and C646 and a typical experimental workflow for their

characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p300/CBP Signaling Pathway

Extracellular Signals

Cellular Response

Inhibitors

Growth Factors,
Cytokines, etc.

Cell Surface Receptors

Signal Transduction
(e.g., MAPK, PI3K/Akt)

Transcription Factors
(e.g., p53, NF-κB, MYC)

p300/CBP

recruitment

Histone Acetylation
(H3, H4)

HAT activity

Chromatin Remodeling

Target Gene Expression

Cell Proliferation,
Apoptosis, etc.

PU141 C646

Click to download full resolution via product page

Caption: p300/CBP as key integrators of signaling pathways.
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Inhibitor Characterization Workflow
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Caption: A typical workflow for characterizing HAT inhibitors.
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Both PU141 and C646 are effective inhibitors of the p300/CBP family of histone

acetyltransferases and serve as valuable tools for cancer research and epigenetic studies.

C646 is a well-documented competitive inhibitor of p300 with a known Ki value, making it a

suitable choice for studies requiring a well-characterized compound. PU141 is also a selective

inhibitor of p300/CBP and has demonstrated broad anti-proliferative activity.

The choice between PU141 and C646 will depend on the specific research question, the cell

system being used, and the desired level of target engagement. For researchers initiating

studies on p300/CBP inhibition, C646 may be a preferred starting point due to the extensive

body of literature and available quantitative data. However, PU141 represents a distinct

chemical scaffold that may offer different pharmacokinetic or off-target profiles, warranting its

consideration in broader screening or validation studies. It is recommended that researchers

empirically determine the optimal concentration and treatment conditions for either inhibitor in

their specific experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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